(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as DBT, is a synthetic organic compound used for a wide range of purposes in the scientific and medical fields. DBT is used in the synthesis of various pharmaceuticals, in the production of polymers, and in the study of the biochemical and physiological effects of various compounds.
Scientific Research Applications
Chemical Synthesis and Reactivity
One study detailed the reactions of 5-arylidene-2-thiohydantoins, which share a similar structural motif with the specified compound, showing their potential in creating a wide range of heterocyclic compounds. These compounds were reacted with various halogenated compounds to yield derivatives like 2-imidazolinones, 2-acetonylmercaptohydantoins, and others. The diversity in reactions showcases the compound's versatility in synthetic chemistry, enabling the synthesis of various thiazolones and imidazo-thiazoles, among others (A. A. Magd El-Din, Salwa A. Elsharabasy, A. Hassan, 2006).
Anticancer Activity
Research into thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups, which are structurally related to the compound , has been conducted to assess their anticancer activities. These compounds have shown promise in preliminary in vitro studies against human prostate cancer cells, highlighting the compound's potential as a scaffold for developing new anticancer agents (W. Jin, 2015).
Antimicrobial Activity
Another study synthesized and evaluated the antibacterial and antifungal activities of new derivatives that include a thiazole ring, similar to the specified compound. These studies underscore the potential of such compounds in developing new antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Darda' Aziz Ibrahim et al., 2021).
Molecular Structure and Spectroscopy Analysis
Further research has been conducted on compounds with a similar thiazole core, focusing on their molecular structure, vibrational spectroscopy, and potential for interaction with biological targets. Such studies provide crucial insights into the compound's properties and its interaction mechanisms at the molecular level, offering a pathway for drug design and the development of therapeutics (K. Venil et al., 2021).
properties
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJFJFLVZUHVOW-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034091 |
Source
|
Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
CAS RN |
6326-22-3 |
Source
|
Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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